molecular formula C15H18ClFN4O2S B4878435 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B4878435
M. Wt: 372.8 g/mol
InChI Key: URVAZKKVMDBYFS-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, a pyrazole ring, and a sulfonyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with piperazine under basic conditions to form the benzyl-piperazine intermediate.

    Introduction of the Pyrazole Group: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the pyrazole group and form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyrazole moiety.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the piperazine or pyrazole rings.

    Reduction Products: Reduced forms of the piperazine or pyrazole rings.

    Hydrolysis Products: Decomposition products of the sulfonyl group.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-(2-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • 1-(2-chloro-6-fluorobenzyl)-4-(piperazin-1-yl)sulfonyl]piperazine

Comparison:

  • Structural Differences: The presence or absence of chlorine and fluorine atoms on the benzyl group, as well as variations in the substituents on the piperazine ring, can significantly influence the chemical and biological properties of these compounds.
  • Unique Properties: 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the combination of chlorine and fluorine atoms on the benzyl group, which may enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN4O2S/c1-19-10-12(9-18-19)24(22,23)21-7-5-20(6-8-21)11-13-14(16)3-2-4-15(13)17/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVAZKKVMDBYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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